molecular formula C6H9N4O3P B140983 (2-Nitrophenyl)-phosphoric triamide CAS No. 874819-71-3

(2-Nitrophenyl)-phosphoric triamide

Cat. No.: B140983
CAS No.: 874819-71-3
M. Wt: 216.13 g/mol
InChI Key: GDPVISFVPDYFPN-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)-phosphoric triamide is an organic compound characterized by the presence of a nitrophenyl group attached to a phosphoric triamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)-phosphoric triamide typically involves the reaction of 2-nitroaniline with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia to yield the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)-phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the

Properties

IUPAC Name

N-diaminophosphoryl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H5,7,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPVISFVPDYFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NP(=O)(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N4O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470389
Record name (2-Nitrophenyl)-phosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874819-71-3
Record name N-(2-Nitrophenyl)phosphoric triamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874819-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Nitrophenyl)-phosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric triamide, N-(2-nitrophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2-Nitrophenyl)-phosphoric triamide (2-NPT) function as a urease inhibitor? What are the downstream effects of this inhibition?

A: 2-NPT acts by disrupting the activity of the enzyme urease, which is responsible for catalyzing the hydrolysis of urea into ammonia (NH3) and carbon dioxide (CO2) [, , ]. This inhibition prevents the rapid breakdown of urea, a common nitrogen fertilizer, in the soil. By slowing down this process, 2-NPT helps reduce the volatilization of ammonia into the atmosphere [, ]. This is particularly important in agricultural settings, as ammonia emissions not only represent a loss of valuable nitrogen fertilizer but also contribute to air pollution and environmental problems.

Q2: Existing urease inhibitors often have limited longevity in the field. How does the longevity of 2-NPT compare to a commonly used inhibitor, N-(n-butyl) thiophosphoric triamide (nBTPT)?

A: Research suggests that 2-NPT exhibits a longer-lasting inhibitory effect on urease compared to nBTPT [, ]. Laboratory incubation studies demonstrated that 2-NPT continued to significantly reduce ammonia emissions from cattle urine applied to pasture soils for a longer period (up to 58 days) compared to nBTPT [, ]. This extended longevity of 2-NPT could translate into improved nitrogen use efficiency in agricultural applications.

Q3: Apart from its application as a urease inhibitor, does research suggest any other potential uses for 2-NPT?

A: While the primary focus of research on 2-NPT revolves around its role as a urease inhibitor, a patented process describes its synthesis from 2-nitroaniline and phosphorus pentachloride, highlighting its potential use as a precursor or intermediate in the production of other chemical compounds []. Further research may uncover additional applications for 2-NPT in various fields.

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